molecular formula C14H17N3O2 B2755433 rac-4-ethyl-3-[(2R,3R)-3-phenyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one, cis CAS No. 2059914-31-5

rac-4-ethyl-3-[(2R,3R)-3-phenyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one, cis

Cat. No.: B2755433
CAS No.: 2059914-31-5
M. Wt: 259.309
InChI Key: NVZNGTHTZCQDFN-VXGBXAGGSA-N
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Description

rac-4-ethyl-3-[(2R,3R)-3-phenyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one, cis, is an intricate compound of significant interest due to its unique structural properties and potential applications in various scientific domains. Its chemical structure includes a 1,2,4-triazole ring, a feature associated with a wide range of biological activities, making it a valuable target in both pharmaceutical research and chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-4-ethyl-3-[(2R,3R)-3-phenyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one can be achieved through several synthetic pathways. One common method involves the reaction of ethyl hydrazine with 2,3-epoxypropylbenzene under controlled conditions, leading to the formation of a key intermediate. This intermediate undergoes a cyclization reaction with ethyl isocyanate, resulting in the formation of the desired triazole compound.

Industrial Production Methods

Industrial production of this compound would typically employ optimized reaction conditions to maximize yield and minimize byproducts. This might involve the use of high-pressure reactors, precise temperature control, and advanced purification techniques such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

rac-4-ethyl-3-[(2R,3R)-3-phenyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one is capable of undergoing a variety of chemical reactions:

  • Oxidation: The triazole ring can be susceptible to oxidation under certain conditions, leading to the formation of oxidized derivatives.

  • Reduction: Reduction reactions can modify the ethyl group or other substituents on the compound.

  • Substitution: The compound can participate in substitution reactions, where functional groups on the triazole ring or the oxolane moiety are replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions are typically tailored to the desired transformation, involving precise control of temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce a variety of functional groups into the triazole ring.

Scientific Research Applications

rac-4-ethyl-3-[(2R,3R)-3-phenyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules, aiding in the development of new materials and chemical processes.

  • Biology: Its unique structure allows it to interact with biological targets, making it a valuable tool in studying enzyme mechanisms and cellular processes.

  • Medicine: The compound's potential biological activity positions it as a candidate for drug development, particularly in targeting diseases where triazole-containing compounds have shown efficacy.

  • Industry: It can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The exact mechanism of action of rac-4-ethyl-3-[(2R,3R)-3-phenyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one varies depending on its application. In biological systems, it may act by binding to specific enzymes or receptors, altering their activity and thereby modulating cellular pathways. Molecular targets could include enzymes involved in DNA replication, protein synthesis, or metabolic processes, with the triazole ring playing a crucial role in these interactions.

Comparison with Similar Compounds

rac-4-ethyl-3-[(2R,3R)-3-phenyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one can be compared with other triazole-containing compounds, such as:

  • 1,2,4-triazole: The parent compound, serving as a foundation for various derivatives.

  • Fluconazole: A well-known antifungal agent with a triazole ring.

  • Voriconazole: Another antifungal with enhanced efficacy due to additional structural modifications.

Its uniqueness lies in the specific arrangement of substituents, which can confer distinct biological activities and chemical properties compared to other triazole derivatives.

Properties

IUPAC Name

4-ethyl-3-[(2R,3R)-3-phenyloxolan-2-yl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-2-17-13(15-16-14(17)18)12-11(8-9-19-12)10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3,(H,16,18)/t11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZNGTHTZCQDFN-VXGBXAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=O)C2C(CCO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=NNC1=O)[C@H]2[C@H](CCO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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